9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine
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Overview
Description
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as 2,3-dideoxy-D-threo-pentofuranosyl.
Azidation: The hydroxyl group at the 3’ position is replaced with an azido group using reagents like sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Lewis Acids: Used in glycosylation reactions to facilitate bond formation.
Major Products
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Nucleosides: Substitution reactions can yield various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine has several scientific research applications:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against retroviruses.
Biochemical Research: Used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Medicinal Chemistry: Explored for its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine involves its incorporation into viral DNA during replication. The presence of the azido group prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral reverse transcriptase and other polymerases involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Similar structure but with a fluorine atom instead of an azido group.
2-Amino-9-(3’-azido-2’,3’-dideoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine: Contains an additional amino group and a methoxy group.
Uniqueness
9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is unique due to its specific azido substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in antiviral research and as a biochemical tool .
Properties
CAS No. |
110143-04-9 |
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Molecular Formula |
C10H12N8O2 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1 |
InChI Key |
XDRZJDXXQHFAAE-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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